H-ALA-ASN-PHE-LEU-VAL-TRP-GLU-ILE-VAL-ARG-LYS-LYS-PRO-OH H-ALA-ASN-PHE-LEU-VAL-TRP-GLU-ILE-VAL-ARG-LYS-LYS-PRO-OH
Brand Name: Vulcanchem
CAS No.: 143784-00-3
VCID: VC0127276
InChI: InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N
Molecular Formula: C77H122N20O17
Molecular Weight: 1599.946

H-ALA-ASN-PHE-LEU-VAL-TRP-GLU-ILE-VAL-ARG-LYS-LYS-PRO-OH

CAS No.: 143784-00-3

Main Products

VCID: VC0127276

Molecular Formula: C77H122N20O17

Molecular Weight: 1599.946

H-ALA-ASN-PHE-LEU-VAL-TRP-GLU-ILE-VAL-ARG-LYS-LYS-PRO-OH - 143784-00-3

CAS No. 143784-00-3
Product Name H-ALA-ASN-PHE-LEU-VAL-TRP-GLU-ILE-VAL-ARG-LYS-LYS-PRO-OH
Molecular Formula C77H122N20O17
Molecular Weight 1599.946
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
Standard InChIKey GJLDYJFNKAUGHT-HOLLTSQOSA-N
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N
PubChem Compound 102062570
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator